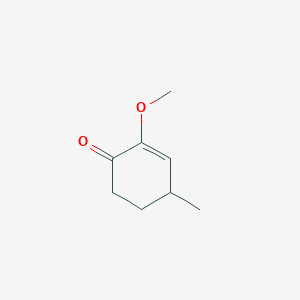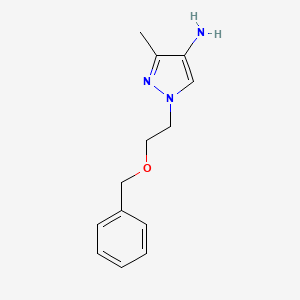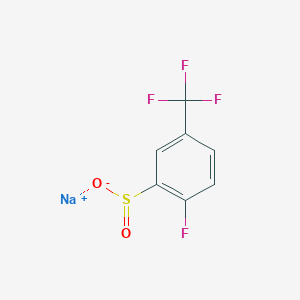
Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃F₄NaO₂S and a molecular weight of 250.15 g/mol . This compound is known for its high purity and is typically available as a white to off-white crystalline solid . It is primarily used in research settings due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate can be achieved through various methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to meet the high standards required for research applications.
化学反应分析
Types of Reactions: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
科学研究应用
Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including agrochemicals and advanced polymers
作用机制
The mechanism of action of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .
相似化合物的比较
Sodium 2-(trifluoromethyl)benzene-1-sulfinate: This compound is similar in structure but lacks the fluorine atom at the 2-position.
Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinate: Another related compound with the fluorine and trifluoromethyl groups in different positions on the benzene ring.
Uniqueness: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity .
属性
分子式 |
C7H3F4NaO2S |
|---|---|
分子量 |
250.15 g/mol |
IUPAC 名称 |
sodium;2-fluoro-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F4O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI 键 |
IMXQZZHXPYRZCM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
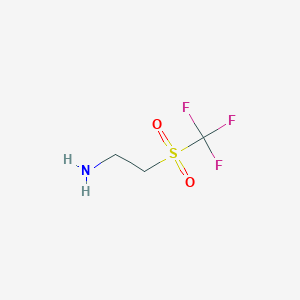
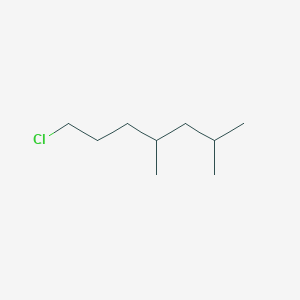
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)

![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
